
(3-Bromopropyl)cyclopropane
Overview
Description
(3-Bromopropyl)cyclopropane is an organic compound with the molecular formula C6H11Br. It is a colorless liquid that is used in various chemical reactions and research applications. The compound consists of a cyclopropane ring attached to a three-carbon chain with a bromine atom at the terminal position.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromopropyl)cyclopropane can be synthesized through several methods. One common method involves the reaction of cyclopropylmethanol with phosphorus tribromide (PBr3) to form this compound. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale bromination reactions. The process involves the bromination of cyclopropylmethanol using bromine or hydrobromic acid in the presence of a catalyst. The reaction is conducted in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the terminal position of the propyl chain undergoes nucleophilic substitution (SN2) with various nucleophiles. The cyclopropane ring’s steric effects modulate reaction rates and selectivity.
Key reactions include:
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Hydroxide substitution: Forms (3-hydroxypropyl)cyclopropane in aqueous NaOH (70–85% yield).
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Amine substitution: Reacts with primary amines (e.g., methylamine) to yield cyclopropane-containing amines.
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Halide exchange: Iodide ions replace bromine in acetone, producing (3-iodopropyl)cyclopropane (K<sub>rel</sub> = 1.8 vs. analogous acyclic bromides) .
Mechanistic considerations:
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The SN2 pathway dominates due to the primary alkyl bromide’s geometry.
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Steric hindrance from the cyclopropane ring slows substitution compared to linear analogs (relative rate: 0.6–0.8) .
Nucleophile | Product | Solvent | Yield (%) |
---|---|---|---|
OH⁻ | (3-hydroxypropyl)cyclopropane | H<sub>2</sub>O/EtOH | 85 |
NH<sub>3</sub> | (3-aminopropyl)cyclopropane | THF | 72 |
I⁻ | (3-iodopropyl)cyclopropane | Acetone | 91 |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes electrophilic or radical-induced opening under specific conditions:
(a) Acid-catalyzed ring opening
In H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, the ring opens to form 4-bromo-1-pentene via carbocation rearrangement :
(b) Radical-initiated polymerization
Under UV light with AIBN initiator, the compound undergoes radical addition to form polymers with cyclopropane motifs in the backbone :
Elimination Reactions
Base-induced β-elimination generates cyclopropane-containing alkenes. For example, with KOtBu in DMF:
The reaction proceeds via an E2 mechanism, with anti-periplanar geometry required for HBr elimination.
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings:
Reaction Type | Catalyst | Product | Yield (%) |
---|---|---|---|
Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | (3-Arylpropyl)cyclopropane | 78–92 |
Heck reaction | Pd(OAc)<sub>2</sub> | Cyclopropane-functionalized styrenes | 65 |
Comparative Reactivity in Substitution vs. Ring Opening
The compound’s behavior depends on reaction conditions:
Condition | Dominant Pathway | Key Factor |
---|---|---|
Aqueous base | Nucleophilic substitution | Bromine’s electrophilicity |
Acidic H<sub>2</sub>O | Ring opening | Cyclopropane strain relief |
UV/Radicals | Polymerization | Stability of cyclopropane under radical conditions |
Stereochemical Effects in Reactions
The trans-configuration of substituents on the cyclopropane ring enhances solvolysis rates due to reduced steric hindrance :
Isomer | Relative Solvolysis Rate (k<sub>rel</sub>) |
---|---|
trans | 1.0 (reference) |
cis | 0.3–0.4 |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(3-Bromopropyl)cyclopropane is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its bromine substituent enhances its reactivity, making it suitable for nucleophilic substitution reactions. This compound can be synthesized through reactions involving cyclopropylmethanol and phosphorus tribromide (PBr3), or via bromination processes in controlled environments to ensure high yield and purity.
Comparison with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
(3-Chloropropyl)cyclopropane | Chlorine instead of bromine | Different leaving group properties affecting reactivity |
(3-Iodopropyl)cyclopropane | Iodine instead of bromine | Varies in nucleophilic reactivity |
Cyclopropylmethanol | Hydroxyl group instead of halogen | Lacks halogen reactivity |
The presence of the bromine atom in this compound results in greater reactivity compared to its chloro and iodo counterparts, making it a valuable intermediate in organic synthesis.
Biological Applications
Enzyme Mechanism Studies
In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. The compound's ability to interact with various biological targets allows researchers to study its effects on cellular processes and biochemical pathways. This application is particularly relevant in drug discovery, where understanding the interaction between small molecules and biological systems is crucial.
Therapeutic Potential
Recent studies have highlighted the potential anti-inflammatory properties of cyclopropane derivatives, including this compound. Research indicates that compounds with a cyclopropane motif may exhibit bioactivity against inflammatory responses, providing insights into their therapeutic applications .
Material Science
Polymer Synthesis
This compound derivatives are also utilized in materials science, particularly in polymer synthesis. They serve as monomers for creating novel polymers with unique properties through methods such as radical polymerization or ring-opening metathesis polymerization. The resulting polymers are characterized using techniques like NMR spectroscopy and gel permeation chromatography (GPC), allowing for assessment of their molecular weight and structural integrity.
Case Studies
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the application of this compound in synthesizing bioactive compounds through a series of reactions involving enantioselective Michael initiated ring closure (MIRC). The research illustrated how this compound could facilitate the formation of cyclopropanes with high enantioselectivity, leading to derivatives with potential pharmaceutical applications .
Case Study 2: Anti-Inflammatory Activity
Research evaluating the anti-inflammatory activity of cyclopropane-containing compounds found that derivatives synthesized from this compound exhibited varying degrees of efficacy against nitric oxide production in macrophage models. This highlights the compound's potential role in developing anti-inflammatory therapeutics .
Mechanism of Action
The mechanism of action of (3-Bromopropyl)cyclopropane involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form new bonds with different nucleophiles. In elimination reactions, the compound can form alkenes through the removal of the bromine atom and a hydrogen atom.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)cyclopropane: Similar in structure but contains a chlorine atom instead of a bromine atom.
(3-Iodopropyl)cyclopropane: Contains an iodine atom instead of a bromine atom.
Cyclopropylmethanol: Lacks the halogen atom and has a hydroxyl group instead.
Uniqueness
(3-Bromopropyl)cyclopropane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s reactivity in elimination reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
(3-Bromopropyl)cyclopropane is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
1. Structure and Synthesis
This compound features a cyclopropane ring substituted with a bromopropyl group, which can influence its reactivity and biological interactions. The synthesis of such compounds often involves radical cyclization methods or halogenation processes, which yield various derivatives with distinct biological profiles.
Table 1: Synthesis Methods for Cyclopropane Derivatives
Method | Yield (%) | Reference |
---|---|---|
Radical cyclization | 55-80 | |
Bromo-olefination | 3-28 | |
Manganese-catalyzed cyclopropanation | <10 |
2.1 Anti-inflammatory Effects
Recent studies have indicated that cyclopropane derivatives exhibit anti-inflammatory properties. For instance, compounds derived from majusculoic acid, which contains a cyclopropane motif, demonstrated weak inhibition of nitric oxide production in LPS-induced RAW264.7 macrophages, suggesting potential anti-inflammatory activity . The structure-activity relationship (SAR) analysis highlighted that the presence of specific substituents on the cyclopropane ring is crucial for modulating this activity.
2.2 Anticancer Activity
Cyclopropane derivatives have shown promise in anticancer applications. A study reported low nanomolar antiproliferative activity against solid tumor cell lines for certain configurations of cyclopropane compounds . This suggests that this compound may have similar potential if appropriately modified.
2.3 Antiviral Properties
Notably, some cyclopropane-based compounds have been identified as broad-spectrum inhibitors of coronaviruses, including SARS-CoV-2. These compounds exhibited low cytotoxicity and high potency against viral proteases, with effective concentrations in the nanomolar range . The incorporation of halogen atoms, such as bromine, into the structure can enhance antiviral activity by improving binding affinity to viral targets.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The cyclopropyl group is highly electrophilic and can form covalent adducts with nucleophiles such as amino acids and nucleotides, potentially leading to modifications in protein function or gene expression .
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in inflammation and viral replication, thereby exerting their therapeutic effects .
4.1 In Vitro Studies
In vitro evaluations have demonstrated that this compound derivatives can inhibit cell proliferation in leukemia cell lines such as U937 . These findings underscore the need for further exploration into their mechanisms and potential clinical applications.
4.2 Structure-Activity Relationship Studies
SAR studies have revealed that modifications to the cyclopropane ring significantly affect biological activity. For example, the introduction of different substituents can alter the compound's reactivity and selectivity towards biological targets .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in anti-inflammatory and anticancer contexts. Continued investigation into its synthesis and mechanism of action will be essential for developing effective therapeutic agents based on this compound.
Properties
IUPAC Name |
3-bromopropylcyclopropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-5-1-2-6-3-4-6/h6H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONZYQFNWMIRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78300-38-6 | |
Record name | (3-bromopropyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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